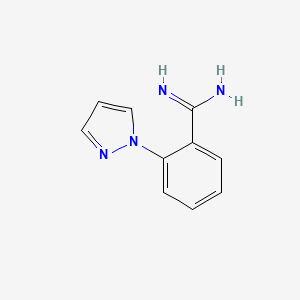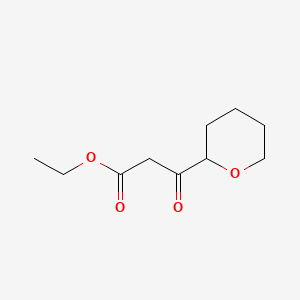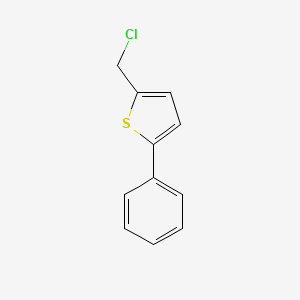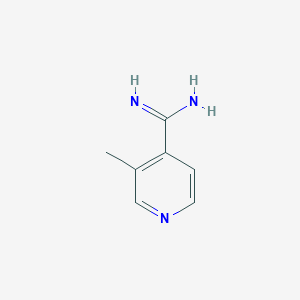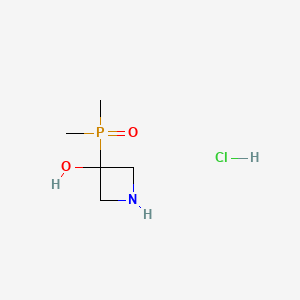
4-(Naphthalen-1-yl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Naphthalen-1-yl)oxazolidin-2-one is a heterocyclic compound that features a naphthalene ring attached to an oxazolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalen-1-yl)oxazolidin-2-one typically involves the cyclization of naphthyl-substituted carbamates. One common method includes the reaction of naphthylamine with ethyl chloroformate to form a naphthyl carbamate intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride to yield the oxazolidinone ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .
化学反応の分析
Types of Reactions: 4-(Naphthalen-1-yl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of naphthyl-substituted oxazolidinones with additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced oxazolidinone derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications .
科学的研究の応用
4-(Naphthalen-1-yl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.
Medicine: Research is ongoing to explore its use in the treatment of bacterial infections, particularly those caused by multidrug-resistant strains.
作用機序
The mechanism of action of 4-(Naphthalen-1-yl)oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and survival . This mechanism is similar to that of other oxazolidinone antibiotics, which target the peptidyl transferase center of the ribosome .
類似化合物との比較
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A more potent derivative of linezolid with improved pharmacokinetic properties.
Contezolid: Another oxazolidinone antibiotic with activity against multidrug-resistant bacteria.
Uniqueness: 4-(Naphthalen-1-yl)oxazolidin-2-one is unique due to its naphthalene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other oxazolidinones and may contribute to its potential as a versatile intermediate in organic synthesis and drug development .
特性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
4-naphthalen-1-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H11NO2/c15-13-14-12(8-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8H2,(H,14,15) |
InChIキー |
BTNVARRZCZLWST-UHFFFAOYSA-N |
正規SMILES |
C1C(NC(=O)O1)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


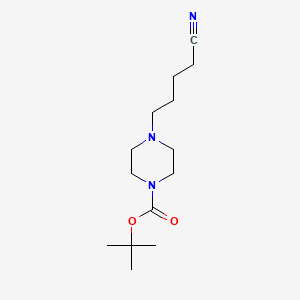
![1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13601697.png)
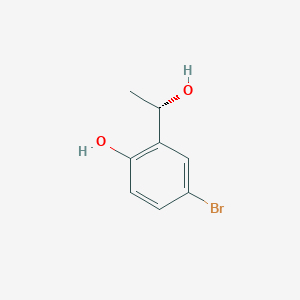
![tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13601713.png)
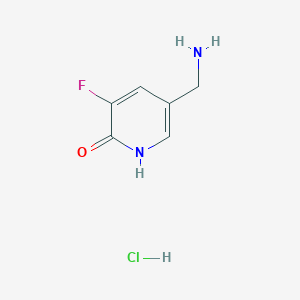
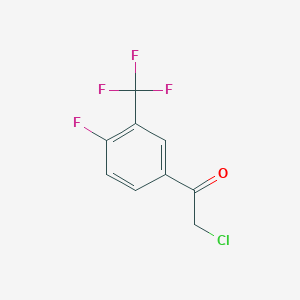

![4-[(1R)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B13601742.png)
